molecular formula C15H18N8S B11043842 5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole

5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole

Cat. No.: B11043842
M. Wt: 342.4 g/mol
InChI Key: SNMLVVCPEPXFMX-UHFFFAOYSA-N
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Description

5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole is a heterocyclic compound that combines multiple pharmacologically active moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biology, and industrial chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole typically involves the reaction of triazole and thiadiazole derivatives under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-isopropyl-1,2,4-triazole with 1,3,5-trimethyl-1’H,2H-3,4’-bipyrazole in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .

Scientific Research Applications

5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3,5’-trimethyl-1’H,2H-3,4’-bipyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3,5’-trimethyl-1’H,2H-3,4’-bipyrazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3,5’-trimethyl-1’H,2H-3,4’-bipyrazole is unique due to its combination of multiple pharmacologically active moieties within a single molecule. This structural complexity allows it to interact with a broader range of biological targets, enhancing its potential as a versatile therapeutic agent .

Properties

Molecular Formula

C15H18N8S

Molecular Weight

342.4 g/mol

IUPAC Name

3-propan-2-yl-6-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N8S/c1-7(2)13-18-19-15-23(13)21-14(24-15)11-6-10(16-17-11)12-8(3)20-22(5)9(12)4/h6-7H,1-5H3,(H,16,17)

InChI Key

SNMLVVCPEPXFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C3=NN4C(=NN=C4S3)C(C)C

Origin of Product

United States

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